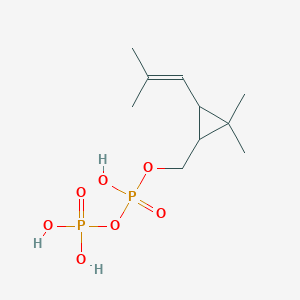

Chrysanthemyl diphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chrysanthemyl diphosphate is a monoterpenyl phosphate.

Applications De Recherche Scientifique

Enzyme Function and Biosynthesis in Plants

Chrysanthemyl diphosphate synthase (CPPase) plays a crucial role in producing this compound (CPP), a monoterpene with an unusual non-head-to-tail linkage. This compound is significant in the Asteraceae family, particularly in Chrysanthemum cinerariaefolium, as an intermediate in synthesizing pyrethrin ester insecticides. Detailed studies have revealed the purification of CPPase, its cloning, and characterization, demonstrating its pivotal role in irregular monoterpene biosynthesis (Rivera et al., 2001). Additionally, research has shown that this compound synthase (CDS) can operate as a bifunctional enzyme with chrysanthemol synthase activity, broadening our understanding of terpene biosynthesis and its potential for engineering the biosynthesis of natural pesticides like pyrethrins (Yang et al., 2014).

Role in Insecticide Production

In Tanacetum cinerariaefolium, a plastid-localized Nudix protein, TcNudix1, was identified to hydrolyze CPP to chrysanthemol monophosphate (CMP), implicating its role in the biosynthesis of chrysanthemol, an early intermediate in monoterpene moiety synthesis of pyrethrins, effective insecticides (Li et al., 2020). Furthermore, the cloning and functional analysis of the CDS_CCI2 gene from T. cinerariaefolium demonstrated its role in CPP synthesis and indicated that CPP affects the synthesis of other plant hormones like gibberellic acid (GA) and abscisic acid (ABA) (Tang et al., 2012).

Evolutionary Aspects

The adaptive evolution of the this compound synthase gene, which is crucial for the production of pyrethrins and irregular monoterpenes, has been extensively studied. These compounds are confined to specific plants in the Asteraceae family and play a key role in defending these plants against herbivorous insects. The evolutionary studies have proposed that CDS genes originated from the duplication of the farnesyl diphosphate synthase (FDS) gene, and the gene has undergone positive selection during its evolution (Liu et al., 2012).

Biochemical and Molecular Analysis

Research on this compound synthase has extended to understanding its relationship with other reactions in the isoprenoid biosynthetic pathway, like chain elongation, branching, and cyclopropanation reactions (Erickson & Poulter, 2003). Studies have also focused on the diversity and biosynthesis of volatile terpenoid secondary metabolites in the Chrysanthemum genus, highlighting the significance of terpenes and their biosynthetic pathways (Jiang et al., 2021).

Propriétés

Formule moléculaire |

C10H20O7P2 |

|---|---|

Poids moléculaire |

314.21 g/mol |

Nom IUPAC |

[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13) |

Clé InChI |

AORLUAKWVIEOLL-UHFFFAOYSA-N |

SMILES canonique |

CC(=CC1C(C1(C)C)COP(=O)(O)OP(=O)(O)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B1261394.png)

![Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate](/img/structure/B1261396.png)

![2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)

![2,5-Diphenyl-3-[(4-fluorophenyl)seleno]selenophene](/img/structure/B1261405.png)